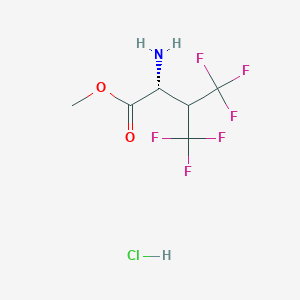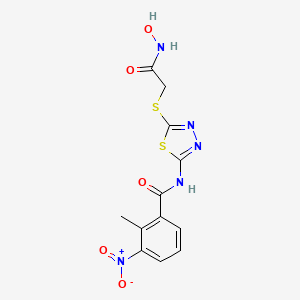![molecular formula C15H21NO3 B2504493 benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 1448438-55-8](/img/structure/B2504493.png)
benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a compound that falls within the broader class of carbamate esters, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and synthetic strategies offer insight into its potential characteristics and synthetic routes.
Synthesis Analysis
The synthesis of related carbamate compounds often involves the use of protective groups, intermediate formation, and specific catalytic conditions to achieve the desired stereochemistry and functionalization. For instance, the enantioselective synthesis of a related benzyl carbamate using iodolactamization as a key step suggests that similar strategies could be employed for the synthesis of this compound . Additionally, the use of cobalt-catalyzed reactions for the in situ generation of isocyanates, which are precursors to carbamates, indicates a possible synthetic route for the compound of interest .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a cycloheptyl ring with a hydroxyl group and a carbamate moiety attached to a benzyl group. The stereochemistry at the cycloheptyl ring is crucial for the biological activity of such compounds. The synthesis of enantiomerically pure cyclohexanecarboxylic acid derivatives through microbial dihydroxylation followed by oxidative and rearrangement reactions provides a precedent for the importance of stereochemistry in cyclohexyl-related structures .
Chemical Reactions Analysis
Carbamate compounds can undergo various chemical reactions, including alkylation, cyclization, and hydrolysis. The reactivity of N-benzyloxycarbamate derivatives with stabilized carbon nucleophiles to produce hydroxamic acids and other hydroxamate-containing ligands demonstrates the versatility of carbamate chemistry . Moreover, the cyclization of carbamate precursors to form heterocyclic compounds, as seen in the synthesis of N-hydroxyphthalimide, is relevant to understanding the reactivity of the this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, stability under basic conditions, and potential for chelation due to the presence of the hydroxyl group. The synthesis and evaluation of carbamate prodrugs, which release parent drugs under specific conditions, highlight the stability and hydrolytic behavior of carbamate linkages in biological environments .
Applications De Recherche Scientifique
Enantioselective Synthesis Applications : An efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was developed as an essential intermediate for potent CCR2 antagonists. The key process involved in this synthesis was an iodolactamization, demonstrating the compound's role in pharmaceutical synthesis (Campbell et al., 2009).
Catalysis in Organic Synthesis : The compound was involved in a study exploring the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, demonstrating its application in the formation of complex organic structures, including piperidine derivatives and oxygen heterocycles (Zhang et al., 2006).
Stereospecific Coupling in Organic Chemistry : Another study highlighted its use in stereospecific coupling with arylboronic esters, a method yielding products with selective inversion or retention at the electrophilic carbon. This highlights its role in controlling stereochemistry in organic synthesis (Harris et al., 2013).
Synthesis of Neuronal Nicotinic Receptor Agonists : A study described an efficient synthesis of a novel potent selective neuronal nicotinic receptor (NNR) agonist, starting from benzyl N-allyl-N-(2-hydroxyimino-ethyl)-carbamate. This shows the compound's significance in the development of therapeutic agents (Ji et al., 2005).
Synthesis of Aminophosphonates : Benzyl carbamate, a related compound, was used in the synthesis of aminophosphonates derived from pyridine, pyrrole, and imidazole, demonstrating its utility in the synthesis of compounds with potential pharmacological applications (Boduszek, 1996).
Development of Bicyclic Nucleosides : The synthesis of novel conformationally locked carbocyclic nucleosides was achieved starting from a similar compound. This research contributes to the development of nucleoside analogs, which are significant in antiviral and anticancer therapies (Hřebabecký et al., 2006).
Mass Spectrometry in Organic Synthesis : A study involving the synthesis of 2-hydroxyethyl 1-aminoalkylphosphonates used benzyl carbamate and discussed its mass spectrometric fragmentations, indicating its role in analytical chemistry (Cai et al., 2007).
Synthesis of Chiral Oxazinanones : Benzyl N-(1-phenyl-3-butenyl)carbamates were used for the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, showing the compound's role in the synthesis of complex molecules with potential biological activity (Mangelinckx et al., 2010).
Synthesis of Carbamates in Green Chemistry : Mechanochemical synthesis of carbamates using 1,1′-Carbonyldiimidazole highlighted an eco-friendly approach in organic synthesis, demonstrating the compound's role in sustainable chemistry (Lanzillotto et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAYIMPQQNONB-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

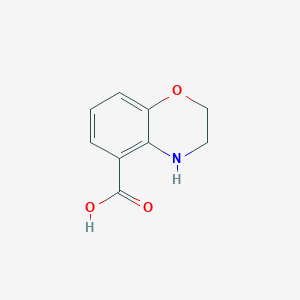
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)
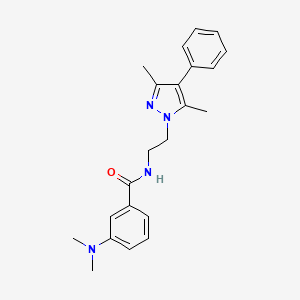
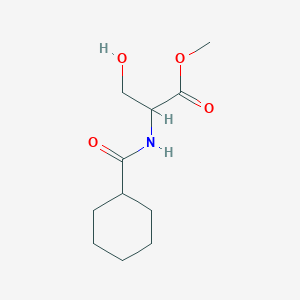
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)
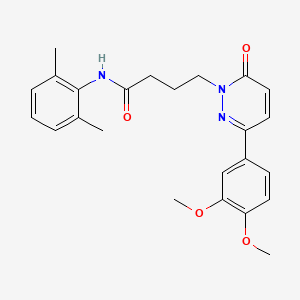
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2504425.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)
